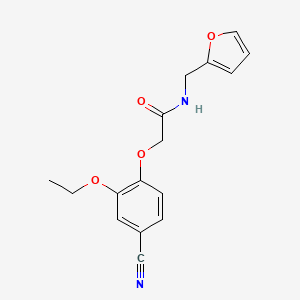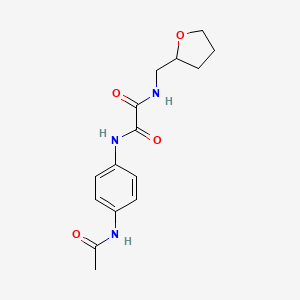![molecular formula C11H16N2O4S B4242560 N-[5-(ethylsulfamoyl)-2-methoxyphenyl]acetamide](/img/structure/B4242560.png)
N-[5-(ethylsulfamoyl)-2-methoxyphenyl]acetamide
Descripción general
Descripción
N-[5-(ethylsulfamoyl)-2-methoxyphenyl]acetamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group, which is known for its diverse applications in medicinal chemistry and organic synthesis. The compound’s structure includes an ethylamino group, a methoxyphenyl group, and an acetamide moiety, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(ethylsulfamoyl)-2-methoxyphenyl]acetamide typically involves the reaction of 5-amino-2-methoxybenzenesulfonamide with ethylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 5-amino-2-methoxybenzenesulfonamide is reacted with ethylamine in the presence of a suitable solvent, such as ethanol or methanol, to form the intermediate N-{5-[(ethylamino)sulfonyl]-2-methoxyphenyl}amine.
Step 2: The intermediate is then acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
N-[5-(ethylsulfamoyl)-2-methoxyphenyl]acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfinamides or sulfides.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[5-(ethylsulfamoyl)-2-methoxyphenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[5-(ethylsulfamoyl)-2-methoxyphenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can lead to various biological effects, including antibacterial and anti-inflammatory activities.
Comparación Con Compuestos Similares
Similar Compounds
- N-{5-[(methylamino)sulfonyl]-2-methoxyphenyl}acetamide
- N-{5-[(propylamino)sulfonyl]-2-methoxyphenyl}acetamide
- N-{5-[(butylamino)sulfonyl]-2-methoxyphenyl}acetamide
Uniqueness
N-[5-(ethylsulfamoyl)-2-methoxyphenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethylamino group, in particular, may enhance its interaction with certain molecular targets, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
N-[5-(ethylsulfamoyl)-2-methoxyphenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-4-12-18(15,16)9-5-6-11(17-3)10(7-9)13-8(2)14/h5-7,12H,4H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOKDCRHZAUACS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-4-IODOBENZENE-1-SULFONAMIDE](/img/structure/B4242479.png)



![17-methyl-13-(1-phenylethyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B4242493.png)
![2-(2-{[(2-methylphenyl)methyl]sulfanyl}acetamido)-N-(oxolan-2-ylmethyl)benzamide](/img/structure/B4242498.png)
![4-methoxy-N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide](/img/structure/B4242510.png)
![[1-(2,5-Dichlorophenyl)sulfonylpiperidin-3-yl]-(4-ethylpiperazin-1-yl)methanone](/img/structure/B4242511.png)
![Ethyl 2-[[2-oxo-2-(pyridin-4-ylmethylamino)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4242526.png)

![2-[4-[[2-(Dimethylamino)ethylamino]methyl]-2-methoxyphenoxy]-1-piperidin-1-ylethanone;dihydrochloride](/img/structure/B4242549.png)

![N-(3,4-dichlorophenyl)-2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetamide](/img/structure/B4242558.png)

